molecular formula C8H15N B8404746 5-Aminocyclooctene CAS No. 205883-48-3

5-Aminocyclooctene

Cat. No.: B8404746
CAS No.: 205883-48-3
M. Wt: 125.21 g/mol
InChI Key: UXMYYKFEKRUJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminocyclooctene is a functionalized cyclooctene derivative that serves as a valuable building block in chemical synthesis and a key dienophile in bioorthogonal applications. Its eight-membered ring structure can be engineered to possess significant ring strain, a property that directly drives its high reactivity in inverse electron-demand Diels-Alder (IEDDA) cycloadditions with tetrazines . This reaction is a cornerstone of modern bioorthogonal chemistry, allowing for selective molecular ligation within complex biological environments without interfering with native biochemical processes . The primary research value of 5-aminocyclooctene and related trans-cyclooctene (TCO) derivatives lies in their exceptionally fast kinetics with tetrazine partners . The amino group provides a convenient handle for conjugation to biomolecules, such as antibodies, peptides, or nanoparticles, without significantly compromising the reactivity of the strained alkene . This makes it a powerful tool for pretargeted strategies in nuclear medicine, where a TCO-functionalized targeting vector is administered first, followed by a radiolabeled tetrazine probe. The rapid and selective reaction in vivo enables high-contrast positron emission tomography (PET) imaging and radioimmunotherapy, minimizing radiation exposure to non-target tissues . Beyond radiochemistry, this compound's mechanism involves acting as an electron-rich dienophile. Its reaction with electron-deficient tetrazines proceeds via an IEDDA mechanism, initially forming a bicyclic intermediate that rapidly expels nitrogen gas to yield a stable dihydropyridazine conjugate . The high reactivity is attributed to the distorted, high-energy nature of the trans-cyclooctene double bond, which raises the energy of its highest occupied molecular orbital (HOMO), thereby reducing the energy gap with the lowest unoccupied molecular orbital (LUMO) of the tetrazine . Researchers can leverage 5-aminocyclooctene for diverse applications, including live-cell labeling, the construction of antibody-drug conjugates via "click-to-release" methodologies, and the development of novel biomaterials . This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

205883-48-3

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

cyclooct-4-en-1-amine

InChI

InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7,9H2

InChI Key

UXMYYKFEKRUJDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)N

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Aminocyclooctene Scaffolds

Reaction Pathways in Ring-Opening and Ring-Closing Processes

The eight-membered ring of aminocyclooctene is subject to various ring-opening and ring-closing reactions, driven by factors such as ring strain, thermodynamics, and the influence of the amino substituent.

Ring-Closing Metathesis (RCM): A primary pathway for forming cyclic structures is Ring-Closing Metathesis (RCM). wikipedia.org This reaction is particularly useful for synthesizing unsaturated rings and is catalyzed by metal complexes, most notably those containing ruthenium, such as Grubbs catalysts. organic-chemistry.org The generally accepted Chauvin mechanism for RCM proceeds through a key metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org In a hypothetical scenario for a derivative of 5-Aminocyclooctene bearing an additional terminal alkene chain, the reaction would initiate by the coordination of the ruthenium alkylidene catalyst to one of the alkene moieties. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion can either regenerate the starting materials or advance toward the product by involving the second alkene. wikipedia.org The forward reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small alkene, such as ethylene (B1197577), which shifts the equilibrium. wikipedia.orgorganic-chemistry.org

Ring-Opening Reactions: Ring-opening of cyclooctene (B146475) derivatives can be achieved through various mechanisms. In the context of aminocyclooctenes, the amino group can act as an internal nucleophile, facilitating transannular reactions that lead to the formation of bicyclic products. Another significant pathway is Ring-Opening Metathesis Polymerization (ROMP), where the ring strain of the cyclooctene monomer is released to form a polymer. researchgate.net Kinetic studies of the ROMP of cis-cyclooctene using a second-generation Grubbs' catalyst have been performed, providing insights into reaction rates and the influence of temperature. researchgate.net Furthermore, enzymatic systems demonstrate pathways for cleaving cyclic structures. For instance, the enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase uses a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to catalyze the cleavage of a cyclopropane (B1198618) ring, a process that can involve nucleophilic attack by an active site residue. nih.govnih.govresearchgate.net Such principles of nucleophile-assisted ring-opening could be conceptually applied to the aminocyclooctene scaffold. nih.gov

Catalytic Reaction Mechanisms in Aminocyclooctene Synthesis and Transformation

Catalysis is central to both the synthesis and subsequent transformation of aminocyclooctene scaffolds, offering efficient and selective pathways.

Catalytic Synthesis: The synthesis of aminocyclooctene derivatives can be achieved through various catalytic methods. One approach involves the transformation of readily available starting materials like cis,cis-1,3-cyclooctadiene. researchgate.net For instance, oxidation of a cyclooctene diol derivative using OsO₄/NMO can yield a tetrol, which can then be converted to a cyclic sulfate (B86663). The mechanism of this step involves the formation of an osmate ester intermediate. The subsequent reaction with a nucleophile, such as sodium azide (B81097), followed by reduction, introduces the amino group. The reaction of the cyclic sulfate with the azide nucleophile proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry. researchgate.net

Catalytic Transformations: As discussed, ruthenium catalysts are pivotal in ring-closing metathesis (RCM). The catalytic cycle of Grubbs-type catalysts involves the formation of a ruthenium alkylidene, which then engages in a series of [2+2] cycloaddition and cycloreversion steps with the diene substrate to form the cyclic product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org

Catalyst SystemReaction TypeMechanistic Role
Grubbs Catalyst (Ru-based) Ring-Closing MetathesisForms metallacyclobutane intermediate via [2+2] cycloaddition. wikipedia.orgorganic-chemistry.org
OsO₄/NMO DihydroxylationForms a cyclic osmate ester intermediate to add two hydroxyl groups. researchgate.net
RuO₄ (catalytic) OxidationUsed in the conversion of a diol to a cyclic sulfate via a cyclic sulfite. researchgate.net
Palladium/Iron Catalysts Allylation/AromatizationUsed in sequences to form pyrroline (B1223166) rings from diallylated amines. organic-chemistry.org

Mechanistic Studies of Functional Group Interconversions on the Cyclooctene Ring

The 5-Aminocyclooctene scaffold contains two primary functional groups—an amine and an alkene—that can be transformed through a variety of reactions, each with a distinct mechanism. solubilityofthings.comfiveable.me

Alkene Transformations : The double bond in the cyclooctene ring is susceptible to electrophilic addition. For example, epoxidation with an agent like m-chloroperbenzoic acid proceeds via a concerted "butterfly" mechanism to form an epoxide. imperial.ac.uk This strained three-membered ring is then highly reactive toward nucleophiles, which typically attack via a stereospecific SN2 mechanism, leading to ring-opening with an inversion of configuration. researchgate.netimperial.ac.uk Dihydroxylation can be performed to create diols, and subsequent oxidation can cleave the ring or further functionalize it. imperial.ac.uk

Amine Transformations : The amino group (-NH₂) is a nucleophile and a base. fiveable.me It can be converted into an amide (R–C(=O)–NH₂) through reaction with acyl chlorides or other acid derivatives. solubilityofthings.com This nucleophilic acyl substitution allows for the introduction of protecting groups or other functionalities. The amine can also be alkylated via nucleophilic substitution reactions on alkyl halides, a process that can follow either SN1 or SN2 pathways depending on the substrate. fiveable.meub.edu

The interconversion of functional groups often relies on fundamental reaction mechanisms such as nucleophilic substitution (SN1, SN2), addition, elimination, oxidation, and reduction. solubilityofthings.comub.edu

Elucidation of Intermediates in Aminocyclooctene Reactions

The identification and characterization of reaction intermediates are crucial for confirming a proposed mechanism. While often transient and difficult to isolate, their existence can be inferred through kinetic studies, trapping experiments, or spectroscopic analysis. youtube.comrsc.org

In reactions involving aminocyclooctene scaffolds, several key intermediates can be postulated based on established mechanisms:

Metallacyclobutane : This four-membered ring containing a metal atom is the key intermediate in olefin metathesis reactions, including RCM and ROMP, catalyzed by Grubbs and Schrock catalysts. wikipedia.orgorganic-chemistry.org

Cyclic Osmate Ester : Formed during the dihydroxylation of the cyclooctene double bond with osmium tetroxide, this intermediate is subsequently hydrolyzed to yield the diol. researchgate.net

Epoxide (Oxirane) : This three-membered ring is an intermediate formed during the oxidation of the alkene. It is a versatile precursor for further functionalization, as it can be opened by various nucleophiles. researchgate.netimperial.ac.uk

Carbocation : In reactions proceeding through an SN1 mechanism, such as the substitution of a tertiary alcohol derived from the scaffold, a carbocation intermediate would be formed. fiveable.me

Chromate (B82759) Ester : In the oxidation of an alcohol function (if present on the ring) with chromium(VI) reagents, a chromate ester is formed rapidly and reversibly, which then breaks down in the rate-determining step. imperial.ac.uk

Quinonoid Intermediate : In certain PLP-dependent enzymatic reactions that involve ring strain, a quinonoid intermediate can be formed following deprotonation steps, facilitating subsequent bond cleavage. nih.gov

IntermediateReaction TypeMethod of Elucidation
Metallacyclobutane Olefin Metathesis (RCM)Mechanistic studies of Chauvin mechanism. wikipedia.orgorganic-chemistry.org
Epoxide Alkene OxidationIsolation and subsequent reaction. researchgate.netimperial.ac.uk
Carbocation Nucleophilic Substitution (SN1)Inferred from stereochemical outcomes (racemization). fiveable.meub.edu
Cyclic Osmate Ester DihydroxylationPostulated in the established mechanism of OsO₄ addition.
Chromate Ester Alcohol OxidationInferred from kinetic studies of Cr(VI) oxidations. imperial.ac.uk

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Aminocyclooctene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the carbon framework and the relative orientation of protons.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus in the 5-aminocyclooctene molecule. The chemical shift (δ) of each signal is indicative of the electronic environment, while the splitting pattern (multiplicity) in ¹H NMR reveals the number of adjacent protons.

¹H NMR Spectroscopy: The proton spectrum of 5-aminocyclooctene is expected to show distinct signals for the olefinic, amine-bearing (methine), allylic, and aliphatic protons. The olefinic protons (=C-H) would appear in the downfield region, typically between δ 5.5-6.0 ppm. The proton on the carbon attached to the amino group (H-C-NH₂) would resonate at approximately δ 3.0-3.5 ppm, shifted downfield by the electronegative nitrogen atom. The protons on the carbons adjacent to the double bond (allylic protons) would be found in the δ 2.0-2.5 ppm range. The remaining aliphatic protons of the cyclooctene (B146475) ring would produce a complex series of overlapping signals in the upfield region, typically between δ 1.2-1.9 ppm. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The olefinic carbons (=C) of 5-aminocyclooctene are expected to resonate in the δ 125-135 ppm region. libretexts.org The carbon atom bonded to the nitrogen of the amino group (C-N) would appear in the range of δ 50-60 ppm. libretexts.orgoregonstate.edu The remaining sp³-hybridized carbons of the ring would produce signals in the aliphatic region, typically between δ 20-40 ppm. udel.edu

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Aminocyclooctene Use the filter to select the nucleus of interest.

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Notes
¹H Olefinic (=C-H) 5.5 - 6.0 Appears downfield due to the double bond.
¹H Methine (H-C-N) 3.0 - 3.5 Shifted downfield by the adjacent amino group.
¹H Allylic (-CH₂-C=) 2.0 - 2.5 Deshielded by the nearby π-system.
¹H Aliphatic (-CH₂-) 1.2 - 1.9 Complex, overlapping signals.
¹H Amine (-NH₂) Variable Broad singlet, position is solvent-dependent.
¹³C Olefinic (=C) 125 - 135 Characteristic of sp² carbons in a cycloalkene. libretexts.org
¹³C Aliphatic (C-N) 50 - 60 Electronegative nitrogen causes a downfield shift. libretexts.orgoregonstate.edu

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are crucial for establishing the bonding framework and spatial relationships. rsc.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For 5-aminocyclooctene, cross-peaks would be expected between the olefinic protons and the adjacent allylic protons. Similarly, the H-C-N proton would show correlations to its neighboring protons on the cyclooctene ring. This allows for the sequential "walking" around the ring to confirm the molecular constitution. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. An HSQC spectrum would definitively link the predicted proton signals to their corresponding carbon signals in Table 1, confirming the assignments of the olefinic, methine (C-N), and various aliphatic groups. rsc.org

Stereochemical Assignment: The relative stereochemistry, particularly the cis or trans orientation of the amino group relative to the ring's conformation, can be investigated using through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY identifies protons that are close in space, regardless of their bonding connectivity. Spatial proximity between the H-C-N proton and specific protons on the opposite side of the ring, for instance, could help define the three-dimensional structure of the molecule.

NMR spectroscopy is not limited to static structural analysis; it is also a powerful technique for monitoring chemical reactions in real-time. researchgate.net By acquiring a series of 1D NMR spectra at regular intervals, the progress of a reaction can be followed non-invasively. beilstein-journals.orgub.edu

For the synthesis of 5-aminocyclooctene, an in-situ NMR study would involve setting up the reaction directly within an NMR tube. The consumption of starting materials would be observed by the decrease in the intensity of their characteristic NMR signals, while the formation of 5-aminocyclooctene would be marked by the appearance and increase in intensity of its unique signals at the predicted chemical shifts. researchgate.netresearchgate.net This method allows for the determination of reaction rates and the identification of any transient intermediates that may form, providing crucial insights into the reaction mechanism. beilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption range, making IR an excellent tool for qualitative analysis.

For 5-aminocyclooctene, the key functional groups are the amine (NH₂) and the alkene (C=C). The primary amine would be identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. An N-H bending vibration (scissoring) is also expected around 1590-1650 cm⁻¹. The alkene group would produce a =C-H stretching band at a frequency just above 3000 cm⁻¹, typically around 3020-3080 cm⁻¹. vscht.cz This is a key diagnostic feature to distinguish sp² C-H bonds from sp³ C-H bonds, which appear just below 3000 cm⁻¹. libretexts.org The C=C double bond stretch would give rise to a medium-to-weak absorption band in the 1640-1680 cm⁻¹ region. masterorganicchemistry.com

Interactive Table 2: Predicted Characteristic IR Absorption Bands for 5-Aminocyclooctene Use the filter to select the bond type of interest.

Bond Vibration Type Predicted Frequency (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium (often two peaks for -NH₂)
=C-H (sp²) Stretch 3020 - 3080 Medium
-C-H (sp³) Stretch 2850 - 2960 Strong
C=C Stretch 1640 - 1680 Medium to Weak

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It relies on the inelastic scattering of monochromatic light (from a laser). youtube.com A key principle is that molecular vibrations that result in a significant change in polarizability produce strong Raman signals.

For 5-aminocyclooctene, the C=C double bond is a relatively non-polar, symmetric bond. While its IR absorption may be weak, it is expected to produce a strong and sharp signal in the Raman spectrum in the 1640-1680 cm⁻¹ range. rsc.org This makes Raman spectroscopy particularly useful for confirming the presence and studying the environment of the alkene functionality. Furthermore, Raman spectroscopy is insensitive to water, making it an excellent technique for studying samples in aqueous solutions. nih.gov It can be used for both qualitative identification, by analyzing the unique "fingerprint" of the molecule, and for quantitative analysis, where the intensity of a peak can be correlated with the concentration of the compound. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. wiley-vch.dekhanacademy.org When a 5-Aminocyclooctene molecule is introduced into a mass spectrometer, it is ionized, typically by a high-energy electron beam, which removes an electron to form a positively charged molecular ion (M+). chemguide.co.uk This molecular ion's mass-to-charge ratio (m/z) provides the compound's molecular mass.

The molecular ions are often energetically unstable and break apart into smaller, charged fragments and neutral radicals. libretexts.orglibretexts.org Only the charged fragments are detected, and the resulting mass spectrum is a plot of relative ion abundance versus m/z. khanacademy.org The fragmentation pattern is characteristic of the molecule's structure. For amines, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbon atom bearing the nitrogen is broken, leading to the formation of a resonance-stabilized cation. youtube.com The analysis of these fragments helps in piecing together the original molecular structure. youtube.comyoutube.com

The table below outlines the expected molecular ion and potential key fragments for 5-Aminocyclooctene (Molecular Formula: C₈H₁₅N, Molecular Weight: 125.21 g/mol ).

m/z Value Proposed Fragment Ion Structural Information Provided
125[C₈H₁₅N]⁺Molecular Ion (M⁺), confirms the molecular mass of the compound.
124[C₈H₁₄N]⁺Loss of a hydrogen atom (M-1) from the molecular ion.
110[C₇H₁₂N]⁺Loss of a methyl radical (•CH₃) via ring cleavage.
96[C₆H₁₀N]⁺Loss of an ethyl radical (•C₂H₅) following rearrangement.
82[C₅H₈N]⁺Alpha-cleavage adjacent to the C-N bond, a characteristic fragmentation for amines.

X-ray Diffraction (XRD) for Absolute Configuration and Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comhazenresearch.com This method is essential for establishing the absolute configuration, bond lengths, bond angles, and crystal packing of molecules like 5-Aminocyclooctene, provided a suitable single crystal can be grown. The technique relies on the principle that X-rays are diffracted by the electron clouds of the atoms in a crystal lattice, creating a unique diffraction pattern. mdpi.com

The following table summarizes the structural parameters that can be obtained from a successful single-crystal XRD analysis of an aminocyclooctene derivative.

Parameter Description Significance
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice.Provides fundamental information about the crystal system and packing.
Atomic Coordinates The (x, y, z) position of each atom within the unit cell.Allows for the complete reconstruction of the molecular structure.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.Confirms the connectivity and geometry of the molecule.
Torsional Angles The dihedral angles that define the conformation of the cyclooctene ring.Elucidates the specific three-dimensional shape (e.g., boat-chair) of the molecule.
Absolute Configuration The exact spatial arrangement of substituents in chiral molecules.Distinguishes between enantiomers, which is crucial for biologically active compounds.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, etc.Explains the crystal packing and influences physical properties like melting point.

Other Advanced Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgeag.com The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. cea.fr The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its chemical environment, allowing for detailed chemical state analysis. aps.org

For a sample of 5-Aminocyclooctene, or a surface functionalized with it, XPS can confirm the presence of carbon and nitrogen. researchgate.net More importantly, high-resolution scans of the N 1s and C 1s peaks can distinguish the amine nitrogen from other potential nitrogen contaminants and differentiate between carbon atoms in different chemical environments (e.g., C-C, C=C, C-N). bohrium.com

Core Level Approximate Binding Energy (eV) Information Obtained
C 1s~285.0 - 286.5Presence of carbon. Can be deconvoluted to identify C-C/C-H (~285.0 eV) and C-N (~286.0 eV) bonds.
N 1s~400.0Presence of nitrogen. The specific energy helps confirm the amine (-NH₂) functional group.
O 1s~532.0Presence of oxygen, indicating potential surface oxidation of the compound.

Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXA) is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It is typically integrated with an electron microscope. An electron beam is focused on the sample, causing atoms to eject core-shell electrons. carleton.edunih.gov When electrons from higher energy shells fill these vacancies, they emit characteristic X-rays whose energies are unique to each element. myscope.training

An EDS analysis of a 5-Aminocyclooctene sample would primarily serve to confirm its elemental makeup. The resulting spectrum would show peaks corresponding to the characteristic X-ray emission energies of carbon and nitrogen. While excellent for rapid elemental mapping and quantification, EDS does not provide information about chemical bonding or oxidation states, which is a key strength of XPS. libretexts.org Furthermore, its sensitivity to light elements like nitrogen can be limited compared to other methods. libretexts.org

Element Expected X-ray Emission Line Purpose of Detection
Carbon (C)Confirms the presence of the organic backbone.
Nitrogen (N)Confirms the presence of the amine functional group.

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for probing the local electronic structure and orientation of molecules, particularly on surfaces. The technique measures the absorption of X-rays as a function of energy near the absorption edge of a specific element. Transitions of core electrons to unoccupied molecular orbitals result in distinct peaks in the NEXAFS spectrum.

For aminocyclooctene systems, NEXAFS studies at the nitrogen and carbon K-edges can provide detailed information about the unoccupied molecular orbitals (e.g., σ* and π* orbitals). bohrium.com When performed with polarized X-rays on an ordered sample (such as molecules adsorbed on a substrate), NEXAFS can determine the orientation of the cyclooctene ring and the C-N bonds relative to the surface. bohrium.com This information is invaluable for understanding surface chemistry and the organization of molecular thin films.

Absorption Edge Probed Transitions Information Derived
Carbon K-edgeC 1s → π* (C=C), C 1s → σ* (C-C, C-N)Identification of double bonds; determination of molecular tilt and orientation on a surface.
Nitrogen K-edgeN 1s → σ* (C-N)Information on the electronic structure around the nitrogen atom and the orientation of the C-N bond.

Computational and Theoretical Studies of Aminocyclooctene Chemistry

Quantum Chemical Methods Applied to Aminocyclooctene Systems

Quantum chemical methods are foundational to modern computational studies, offering insights into the electronic nature of molecules. taylor.edu These approaches, which solve approximations of the Schrödinger equation, are broadly categorized into ab initio, semi-empirical, and density functional theory methods. wikipedia.orglibretexts.org They are instrumental in elucidating the electronic structure and predicting the reactivity of aminocyclooctene and its derivatives. taylor.edu

Density Functional Theory (DFT) has become a widely used tool in chemistry for calculating the electronic structure of molecules. als-journal.com It offers a balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like aminocyclooctene. esqc.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. core.ac.uk

DFT calculations are employed to determine key properties that govern the reactivity and stability of 5-aminocyclooctene. These properties include:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).

Electronic Energies: Calculating the total energy of the molecule, which allows for the comparison of the stability of different isomers and conformers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. eurjchem.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction. eurjchem.com

For aminocyclooctene, DFT studies can predict how the amino group influences the electronic properties of the cyclooctene (B146475) ring, affecting its reactivity in various chemical transformations. The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining accurate results. als-journal.commdpi.com

Table 1: Key Molecular Properties of Aminocyclooctene Investigated by DFT
PropertySignificanceTypical DFT Functional/Basis Set
Optimized GeometryProvides bond lengths, angles, and conformer structures.B3LYP/6-311++G(d,p)
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.B3LYP/cc-pVQZ
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack.M06-2X/6-31+G(d)
Natural Bond Orbital (NBO) AnalysisAnalyzes charge distribution and donor-acceptor interactions.B3LYP/6-311+G(2d,p)

Ab initio and semi-empirical methods represent two other major classes of quantum chemical calculations. researchgate.net

Ab Initio Methods: These methods, meaning "from first principles," solve the Schrödinger equation without using experimental data, relying only on physical constants. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach. More accurate, correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory build upon the HF solution to better account for electron correlation. wikipedia.org While highly accurate, these methods are computationally expensive and are often reserved for smaller molecules or for benchmarking results from less costly methods like DFT. libretexts.org For a molecule like aminocyclooctene, ab initio calculations could provide very accurate energies for different conformers but at a significant computational cost. smu.edu

*Semi-Empirical Approaches: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and CNDO significantly reduce computation time, allowing for the study of very large molecular systems. wikipedia.orgscribd.com However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied. wikipedia.org A semi-empirical approach might be used for an initial, rapid exploration of the conformational landscape of aminocyclooctene before refining the results with more accurate DFT or ab initio calculations. libretexts.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum methods focus on electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are computational techniques designed to study the conformational behavior and dynamics of larger molecules and systems. mdpi.com

Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs (bonds). The energy of the system is calculated using a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). MM is computationally very fast and is ideal for scanning the potential energy surface of flexible molecules like aminocyclooctene to identify stable conformers. princeton.edu

Molecular Dynamics (MD): MD simulations use the forces calculated from a force field to simulate the movement of atoms over time by solving Newton's equations of motion. mdpi.com This provides a dynamic picture of the molecule, revealing how it flexes, vibrates, and undergoes conformational changes at a given temperature. nih.govmdpi.com For 5-aminocyclooctene, an MD simulation could be used to observe the transitions between different ring conformations, such as the boat-chair and crown forms, and to determine their relative populations over time. nih.govresearchgate.net Accelerated molecular dynamics techniques can be employed to enhance the sampling of conformational space and observe rare events like ring flipping on computationally accessible timescales. nih.gov

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. ucsb.edu This involves mapping the potential energy surface that connects reactants to products. The most critical point on this surface is the transition state (TS), which is the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Computational methods can locate transition state structures and calculate activation energies. youtube.com Techniques used for this purpose include:

Potential Energy Scans: Systematically changing a geometric parameter (like a bond distance) to map out an approximate reaction path. ucsb.edu

Synchronous Transit-Guided Quasi-Newton (STQN) Method: This method, such as the QST2 or QST3 algorithm in Gaussian software, uses the structures of the reactant and product (and an initial guess for the TS in QST3) to find the transition state connecting them. ucsb.edu

Frequency Calculations: Once a stationary point is located, a frequency calculation is performed. A true minimum (reactant, product, or intermediate) will have all real vibrational frequencies. A first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.eduscm.com

For a reaction involving 5-aminocyclooctene, these methods could be used to predict the pathway of, for example, an electrophilic addition to the double bond, determining whether the reaction proceeds through a stepwise or concerted mechanism and calculating the energy barrier for the reaction.

Conformational Analysis of Aminocyclooctene Rings and Derivatives

The eight-membered cyclooctane (B165968) ring is known for its conformational complexity, existing in several low-energy forms. researchgate.netslideshare.net The introduction of a double bond and an amino substituent in 5-aminocyclooctene adds further complexity to its conformational landscape.

Computational methods are essential for identifying the stable conformations and determining their relative energies. The primary conformations of cyclooctane-like rings are typically variations of the boat-chair (BC), crown (C), and boat-boat (BB) families. princeton.edu The presence of the sp2-hybridized carbons of the double bond flattens part of the ring, while the amino group can adopt pseudo-axial or pseudo-equatorial positions, leading to a variety of possible conformers.

Transannular interactions (steric hindrance between atoms across the ring) play a significant role in determining the preferred conformation. princeton.edu Computational analysis allows for the precise quantification of these interactions. By performing geometry optimizations starting from various initial structures, a comprehensive map of the potential energy surface can be constructed.

Table 2: Hypothetical Relative Energies of 5-Aminocyclooctene Conformers
ConformerDescriptionCalculated Relative Energy (kcal/mol)Key Structural Feature
BC-eqBoat-Chair with equatorial amino group0.00Lowest energy, minimal transannular strain
BC-axBoat-Chair with axial amino group1.8Increased steric interaction with ring hydrogens
TBCTwist-Boat-Chair2.5Intermediate in the BC interconversion pathway
CrownCrown-family conformer5.7Higher energy due to torsional strain
Note: The values in this table are illustrative and would need to be determined by specific computational studies.

Theoretical Characterization of Molecular and Electronic Structure

The comprehensive theoretical characterization of 5-aminocyclooctene involves integrating the findings from various computational methods to build a complete picture of its molecular and electronic properties. eurjchem.comelsevierpure.com

Molecular Structure: This includes a detailed description of the optimized geometries of the most stable conformers. Key parameters such as C=C, C-C, and C-N bond lengths, as well as important bond and dihedral angles that define the ring's pucker, are reported. smu.edu For instance, calculations would reveal the precise degree of pyramidalization at the nitrogen atom and the specific torsion angles that minimize strain in the eight-membered ring.

Electronic Structure: This involves an analysis of how electrons are distributed within the molecule. frontiersin.org

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis quantify the partial atomic charges, confirming the expected electron-donating nature of the amino group and the resulting charge distribution across the carbon skeleton.

Orbital Analysis: A detailed examination of the molecular orbitals, particularly the HOMO and LUMO, reveals the electronic basis for the molecule's reactivity. For 5-aminocyclooctene, the HOMO would likely be localized on the amino group and the π-system of the double bond, indicating these are the primary sites for electrophilic attack.

Together, these theoretical characterizations provide a deep, quantitative understanding of 5-aminocyclooctene's intrinsic properties, complementing experimental data and guiding further research into its chemical behavior. elsevierpure.com

Stereochemical Aspects and Chiral Synthesis of Aminocyclooctene Derivatives

Stereoisomerism and Chirality in Cyclooctene (B146475) Systems

Cyclooctene systems exhibit various forms of stereoisomerism, including cis-trans isomerism and chirality. While cis-cyclooctene is the commercially available stereoisomer, trans-cyclooctene (B1233481) is the smallest E-cycloalkene that has been isolated. units.it The energy of the E form is significantly higher than that of the Z form, necessitating dedicated synthetic routes for its preparation. units.it

Chirality in cyclooctene can arise from different stereogenic elements. Although a chiral molecule with one or more stereocenters is typically chiral, other types of stereogenic elements, such as a stereogenic axis (axial chirality) and a stereogenic plane (planar chirality), can also lead to chirality. wikipedia.org trans-Cyclooctene is a commonly cited example of a molecule exhibiting planar chirality. wikipedia.orgstackexchange.comuou.ac.inpearson.com In trans-cyclooctene, the polymethylene bridge can be positioned either "in front of" or "behind" the plane of the double bond, and a high-energy barrier prevents their interconversion, leading to different molecules that are non-superimposable mirror images. stackexchange.com This planar chirality means trans-cyclooctene is chiral despite lacking a chiral center. stackexchange.compearson.com

Computational exploration of the conformational space of cyclooctene (specifically Z-cyclooctene) has identified four different conformations, each of which is chiral and exists as two enantiomeric forms. units.it A ring-inversion process further increases the degeneracy, resulting in a total of 16 conformers. units.it Racemization processes, such as the inversion of one enantiomer to its mirror image, must proceed through achiral transition states, which in the case of cyclooctene have Cs symmetry with a reflection plane intersecting the C=C bond orthogonally. units.it

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral aminocyclooctene derivatives often requires enantioselective and diastereoselective approaches to control the stereochemical outcome. Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. ox.ac.uk

Radical cascade cyclization reactions are powerful tools for constructing complex molecular structures with multiple stereogenic centers in a single operation. nih.gov While successfully applied in the diastereoselective synthesis of natural products and other complex compounds, controlling enantioselectivity in free radical cascade reactions remains a significant challenge. nih.gov Metalloradical catalysis (MRC) offers a new catalytic approach to controlling both reactivity and selectivity in radical reactions by generating metal-supported organic radicals as key intermediates. nih.gov This approach has shown potential for controlling both enantioselectivity and diastereoselectivity in synthetically relevant radical cascade reactions, leading to enantioenriched products. nih.gov

Specific examples in the broader field of chiral amine synthesis illustrate the strategies employed. Highly efficient asymmetric hydrogenation of racemic acyclic alpha-amino aliphatic ketones has been achieved via dynamic kinetic resolution, yielding chiral amino alcohols with excellent enantioselectivities and diastereoselectivities. nih.gov A proposed hydrogen-bonding transition state model helps explain the stereochemical outcome in such reactions. nih.gov

Complementary catalytic diastereoselective methods have been developed for the synthesis of N-PMP-protected γ-amino alcohols from corresponding ketones. rsc.org For instance, anti-products were obtained through Ir-catalyzed asymmetric transfer hydrogenation, while syn-products were synthesized via Rh-catalyzed asymmetric hydrogenation. rsc.org These examples highlight the use of different catalytic systems to achieve desired relative stereochemistry.

In the context of β-amino acids, which are relevant as structural motifs in various biologically active compounds, extensive research has focused on developing methodologies for their stereoselective synthesis. researchgate.net Recent advances include highly diastereoselective reactions and organocatalyzed asymmetric Michael addition reactions, providing access to highly functionalized β-amino acid derivatives with high diastereo- and enantioselectivities. researchgate.net These methods often involve the use of chiral catalysts or auxiliaries to induce asymmetry during bond formation.

Determination of Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry of chiral molecules like aminocyclooctene derivatives is crucial for their characterization and understanding their properties. Absolute configuration refers to the actual 3D arrangement of atoms in a chiral molecule, typically described using the R/S or E/Z nomenclature systems. ox.ac.uklibretexts.orgspcmc.ac.in Relative configuration describes the spatial relationship between stereogenic centers within the same molecule but does not differentiate between enantiomers. ox.ac.uklibretexts.orgspcmc.ac.in

Several methods are employed for the determination of absolute stereochemistry. X-ray analysis is a powerful technique that can directly provide the 3D structure and thus the absolute configuration of a crystalline compound. ox.ac.uk Chemical conversion to a substance with a known chirality is another approach, historically referencing compounds like glyceraldehyde. ox.ac.uklibretexts.org Optical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can also provide information about absolute configuration, particularly for molecules containing suitable chromophores. ox.ac.ukwordpress.com Rules like the octant rule for ketones or the analysis of the Cotton effect are used to interpret ORD and CD spectra. ox.ac.ukwordpress.com If the molecule of interest lacks a suitable chromophore, derivatization can be employed to install one. wordpress.com The exciton (B1674681) chirality method, which analyzes the interaction between two nearby chromophores, can also be used to determine the spatial relationship between them and infer stereochemistry. wordpress.com

Determining relative stereochemistry can be particularly challenging for molecules with flexible carbon chains or macrocycles with unknown conformations. wordpress.com Techniques like NMR spectroscopy, especially 13C NMR analysis of rigid derivatives such as acetonides formed from 1,3-diols, can help in determining relative stereochemistry by revealing differences in conformation. wordpress.com The relative configuration is experimentally determined and unlike absolute configuration, is reflection-invariant. libretexts.orgspcmc.ac.in

The Cahn-Ingold-Prelog (CIP) sequence rules are fundamental for assigning priority to substituents around a stereogenic center or a double bond, which is a prerequisite for assigning R/S or E/Z descriptors for absolute and relative configurations, respectively. spcmc.ac.inutsunomiya-u.ac.jp These rules prioritize ligands based on the atomic number of the atoms directly attached to the stereogenic element, moving outwards along the chains when necessary. spcmc.ac.in

Conformational Preferences and Stereoelectronic Effects in Aminocyclooctenes

The conformational preferences of cyclooctene rings, including those in aminocyclooctene derivatives, are influenced by a combination of factors, including torsional strain, angle strain, steric interactions, and stereoelectronic effects. scribd.com While simple alkanes have low barriers to rotation around C-C bonds, cyclic structures like cyclooctene have restricted rotation. uou.ac.inox.ac.uk

Stereoelectronic effects refer to the influence of the spatial arrangement of atoms and their associated electron density on the stability and reactivity of chemical systems. scribd.comfiveable.me These effects play a crucial role in determining the preferred conformations of cyclic compounds and influencing reaction outcomes. fiveable.me They arise from the interaction between electron pairs (bonded or nonbonded) and adjacent antibonding orbitals. fiveable.mewisc.edu

In cyclic systems, stereoelectronic effects can manifest in various ways. The anomeric effect, for instance, is a type of stereoelectronic effect observed in cyclic systems containing a heteroatom, where a substituent at the anomeric position prefers the axial orientation due to stabilizing interactions between the substituent's σ-bond and the adjacent ring oxygen's σ*-antibonding orbital. scribd.comfiveable.mewisc.edupitt.edu While primarily studied in carbohydrates, similar effects can influence conformational preferences in other cyclic molecules. pitt.edu

Computational studies exploring the conformational space of cyclooctene have identified multiple chiral conformations and their interconversion pathways. units.it The relative stability of these conformers is influenced by the interplay of different strain and electronic factors. Stereoelectronic effects can impact reactivity by influencing orbital overlap in transition states. scribd.comfiveable.me For example, in elimination reactions, stereoelectronic effects dictate the preferred anti-periplanar geometry of the leaving group and the attacking base for optimal orbital overlap. fiveable.me

Studies on the conformational preferences of other systems, such as N-difluoromethylated amides, highlight the interplay of hydrogen-bonding, steric, and stereoelectronic effects in determining favored conformations. rsc.org Electron donation from electronegative atoms like fluorine can stabilize certain conformers by enhancing resonance. rsc.org These principles are also relevant to understanding the conformational behavior of aminocyclooctenes, where the presence of the amine group and the cyclic structure introduces complex stereoelectronic interactions.

Data from computational studies can provide insights into the energy landscape of different conformers and the barriers to interconversion, helping to rationalize observed stereoselectivity in reactions involving cyclooctene derivatives.

Applications in Advanced Organic Synthesis and Materials Chemistry

Aminocyclooctene as Building Blocks for Complex Organic Molecules

Aminocyclooctene derivatives serve as valuable building blocks in the synthesis of complex organic molecules. Their cyclic structure and the presence of both alkene and amine functionalities allow for participation in a variety of reactions, including cycloadditions, nucleophilic additions, and metal-catalyzed couplings. hilarispublisher.comamerigoscientific.com The ability to introduce an amine group into a cyclic framework like cyclooctene (B146475) provides opportunities to synthesize cyclic β-amino acids and their derivatives, which are found in natural products and exhibit diverse biological activities. researchgate.netbeilstein-journals.orgacs.org For instance, synthetic routes have been developed to prepare dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and related bicyclic structures starting from cyclooctene precursors. beilstein-journals.org These synthetic strategies often involve the functionalization of the cyclooctene ring, leveraging the reactivity of the double bond and the amine group to construct intricate molecular scaffolds. researchgate.net The modular nature of organic building blocks, including aminocyclooctenes, facilitates the efficient and flexible synthesis of a wide range of organic compounds. hilarispublisher.comamerigoscientific.com

Role of Aminocyclooctene in Polymer Synthesis

Aminocyclooctenes play a significant role in polymer synthesis, particularly in the creation of functional polyolefins. bohrium.comacs.orgubc.ca They can be used as monomers in polymerization reactions, allowing for the incorporation of amine functionalities directly into the polymer backbone or side chains. bohrium.comacs.orgubc.ca

Ring-Opening Metathesis Polymerization (ROMP) with Aminocyclooctene Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from cyclic olefins. bohrium.comubc.ca Aminocyclooctenes (ACs) have been successfully employed as monomers in ROMP, typically using ruthenium-based catalysts like Grubbs catalysts (second and third generation). bohrium.comubc.caacs.org Despite the potential for amine functionalities to interfere with these catalysts, aminopolyolefins can be prepared. bohrium.comubc.caacs.org Studies have investigated the kinetics of ROMP with aminocyclooctene monomers, revealing that the basicity and nucleophilicity of the amine group can influence the polymerization process. bohrium.comubc.caacs.org Compared to more strained monomers like aminonorbornenes, aminocyclooctenes can exhibit faster polymerization rates due to less favored chelated catalyst resting states. bohrium.comubc.caacs.org The strategic selection of the cyclic alkene and the position of the amine substituent allows for the diverse incorporation of secondary amines into polymers via ROMP. bohrium.comubc.ca

Detailed research findings on the ROMP of aminocyclooctenes highlight the influence of the amine substituent on polymerization kinetics. A study using Grubbs second and third generation catalysts compared the ROMP of aminonorbornenes (ANs) and aminocyclooctenes (ACs). bohrium.comubc.ca The results indicated that ACs polymerized faster than their AN counterparts. bohrium.comubc.ca This difference was attributed to the less favored formation of chelates between the amine and the ruthenium catalyst in the case of ACs compared to the more rigid AN structure. bohrium.comubc.ca The study also found that electron-withdrawing groups on aryl amine-containing monomers increased polymerization rates. bohrium.comubc.ca

Data on the polymerization of specific aminocyclooctene monomers can illustrate these findings. For example, while specific kinetic data tables for 5-aminocyclooctene were not directly found, the general behavior of aminocyclooctenes in ROMP with Grubbs catalysts has been reported.

Monomer TypeCatalystRelative Polymerization Rate (vs. ANs)Notes
AminocyclooctenesG2/G3FasterLess favored chelation with Ru catalyst
AminonorbornenesG2/G3SlowerFavored chelation with Ru catalyst

This table summarizes the relative polymerization rates observed when comparing aminocyclooctenes and aminonorbornenes under similar ROMP conditions with Grubbs catalysts, based on the provided search results. bohrium.comubc.ca

Synthesis of Aminopolyolefins

Aminocyclooctenes are key precursors in the synthesis of aminopolyolefins. bohrium.comacs.orgubc.ca These polymers, containing pendant amine groups, can be synthesized through methods combining catalytic hydroaminoalkylation and ROMP. acs.orgubc.caresearchgate.net This two-step approach allows for the atom-economical synthesis of novel amino polyolefins with tunable properties. acs.org Poly(amine-containing cyclooctenes) (poly ACCs) are examples of aminopolyolefins synthesized using aminocyclooctene monomers. acs.org Unlike polymers derived from aminonorbornenes, which tend to have rigid backbones, poly ACCs possess flexible polymer chains. acs.orgresearchgate.net The presence of amine groups in these polymers can lead to interesting properties, such as dynamic hydrogen bonding and π-π stacking interactions, which influence their viscoelastic and bulk properties, including self-healing ability and adhesion. ubc.caresearchgate.netresearchgate.net The synthesis of aminopolyolefins with varied chain flexibility and hydrophilicity can be achieved by modifying the aminocyclooctene monomers. acs.org For instance, incorporating ethylene (B1197577) glycol chains into aminocyclooctene monomers has been explored to obtain hydrophilic aminopolyolefins with flexible backbones. acs.org

Precursors for Nitrogen-Containing Structures

While direct transformations of 5-aminocyclooctene into discrete nitrogen-containing heterocycles are not extensively detailed in the immediate literature surveyed, its primary relevance in this context stems from its use as a monomer in polymerization reactions. Specifically, 5-aminocyclooctene derivatives have been employed in Ring-Opening Metathesis Polymerization (ROMP). acs.orgresearchgate.net This process yields polyaminocyclooctenes, which are polymers containing nitrogen atoms within their repeating units along the polymer backbone. acs.orgresearchgate.net

The resulting polyaminocyclooctenes can be viewed as polymeric scaffolds functionalized with amine groups. researchgate.net The presence of the amine functionality introduces specific chemical properties to the polymer, such as potential for hydrogen bonding and other polar interactions. researchgate.net These functionalized polyolefins, while not discrete heterocycles themselves, contain the structural elements (carbon rings and nitrogen) that are fundamental to many nitrogen-containing heterocyclic systems. Further chemical modifications or post-polymerization reactions on these amine-functionalized polymers could potentially lead to the formation of more complex nitrogen-containing structures or serve as intermediates in their synthesis.

Research has explored the synthesis of aminocyclitols, which are saturated cyclic polyols containing amino groups, from related cyclic precursors like cyclooctatetraene (B1213319) or 2-azidocyclooct-3-en-1-ol through various synthetic routes involving ring-opening and cyclization reactions. researchgate.netbeilstein-journals.org While these studies highlight synthetic strategies for incorporating nitrogen into cyclic frameworks, the direct conversion of 5-aminocyclooctene to specific nitrogen heterocycles is not a prominent application described in the examined literature.

Design of Novel Molecular Scaffolds for Chemical Research

5-Aminocyclooctene plays a significant role in the design of novel molecular scaffolds, particularly through its polymerization via ROMP. This approach allows for the creation of polymeric materials with well-defined structures and tunable properties. acs.orgresearchgate.net Aminocyclooctene monomers, referred to as ACC, have been successfully polymerized using catalysts like the second-generation Grubbs catalyst (G2). acs.org

Polyaminocyclooctenes (ACC-P1) represent a class of functionalized polyolefins characterized by a flexible polymer main chain, in contrast to polymers derived from more rigid monomers like aminonorbornenes. researchgate.net The incorporation of amine functionalities directly into the polymer structure during polymerization provides a versatile platform for further chemical modification and functionalization. acs.orgresearchgate.net

Studies have investigated the influence of the polymer backbone flexibility and the nature of the amine substituent on the properties of these polyaminocyclooctenes. researchgate.net For instance, polymers with flexible backbones derived from aminocyclooctene have demonstrated properties such as excellent adhesion and self-healing. researchgate.net The ability to synthesize polymers with controlled molecular weights and compositions by copolymerization with other monomers further expands the scope for designing scaffolds with tailored characteristics. acs.org

Q & A

Q. What are the established synthetic routes for 5-Aminocyclooctene, and how can experimental reproducibility be ensured?

Methodological Answer:

  • Synthetic Approaches : Common methods include ring-opening metathesis of cyclooctene derivatives followed by amine functionalization, or direct aminolysis of halogenated cyclooctenes. For reproducibility, precise stoichiometry, temperature control (e.g., −78°C for Grignard reactions), and inert atmospheric conditions are critical .
  • Validation : Use nuclear magnetic resonance (NMR) to confirm regioselectivity and gas chromatography-mass spectrometry (GC-MS) to verify purity. Cross-reference with literature protocols for catalytic systems (e.g., Grubbs catalysts) to avoid side reactions .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing 5-Aminocyclooctene?

Methodological Answer:

  • Spectroscopy : 1^1H and 13^13C NMR for structural elucidation (e.g., distinguishing cis/trans isomers via coupling constants). Infrared (IR) spectroscopy confirms amine functional groups (N-H stretch ~3300 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry but requires high-purity samples. For unstable derivatives, powder XRD paired with computational modeling (DFT) can validate structures .

Q. How does the stability of 5-Aminocyclooctene vary under different storage conditions?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C), humidity (0–90% RH), and light exposure. Monitor decomposition via HPLC every 24 hours.
  • Key Factors : Amine oxidation is a major degradation pathway; argon-purged vials and antioxidant additives (e.g., BHT) improve shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 5-Aminocyclooctene in Diels-Alder reactions?

Methodological Answer:

  • Experimental Design : Use isotopic labeling (e.g., 15^{15}N) to track amine participation in transition states. Pair kinetic studies (variable-temperature NMR) with computational modeling (DFT) to identify rate-determining steps .
  • Contradiction Management : Conflicting reports on endo/exo selectivity may arise from solvent polarity effects. Replicate experiments in polar (acetonitrile) vs. nonpolar (toluene) solvents to isolate variables .

Q. How can 5-Aminocyclooctene be optimized as a ligand in asymmetric catalysis?

Methodological Answer:

  • Screening Framework : Use a PICOT structure:
    • Population : Transition-metal catalysts (e.g., Rh, Pd).
    • Intervention : Chiral 5-Aminocyclooctene derivatives.
    • Comparison : Benchmark ligands (BINAP, Josiphos).
    • Outcome : Enantiomeric excess (ee) and turnover number (TON).
    • Time : Reaction completion within 12 hours .
  • Data Analysis : High-throughput screening with circular dichroism (CD) to correlate ligand conformation with catalytic efficiency .

Q. What computational strategies are effective for predicting the reactivity of 5-Aminocyclooctene in complex systems?

Methodological Answer:

  • Modeling Workflow :
    • Geometry Optimization : DFT (B3LYP/6-31G*) to minimize energy.
    • Transition-State Search : Nudged elastic band (NEB) method.
    • Solvent Effects : COSMO-RS for implicit solvation.
  • Validation : Compare computed activation energies with experimental kinetic data. Discrepancies may indicate overlooked non-covalent interactions (e.g., hydrogen bonding) .

Q. How should researchers address contradictory data on the biological activity of 5-Aminocyclooctene derivatives?

Methodological Answer:

  • Root-Cause Analysis :
    • Sample Purity : Contaminants (e.g., residual solvents) may skew bioassay results. Validate via GC-MS and elemental analysis .
    • Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times. Use standardized protocols (e.g., NIH/WHO guidelines) .
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality during literature reviews .

Methodological Frameworks for Research Design

What frameworks (e.g., PICOT, FINER) are suitable for formulating research questions on 5-Aminocyclooctene?

Methodological Answer:

  • PICOT : Use for hypothesis-driven studies (e.g., "In palladium-catalyzed cross-coupling [Population], does 5-Aminocyclooctene [Intervention] improve yield vs. traditional ligands [Comparison] under ambient conditions [Time]?") .
  • FINER : Assess feasibility (e.g., synthetic accessibility), novelty (patent landscape analysis), and relevance (applications in medicinal chemistry) .

Q. How can systematic literature reviews mitigate gaps in 5-Aminocyclooctene research?

Methodological Answer:

  • Search Strategy :
    • Keywords : "5-Aminocyclooctene synthesis," "cyclooctene derivatives catalysis," "amine-functionalized cyclooctenes."
    • Databases : SciFinder, Reaxys, PubMed. Exclude preprints and prioritize peer-reviewed journals .
  • Gap Analysis : Categorize findings into synthesis, applications, and computational studies. Use SWOT analysis to identify underexplored areas (e.g., photochemical reactivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.